molecular formula C9H9Cl2NO B1655401 N-(2,6-dichlorophenyl)propanamide CAS No. 35684-90-3

N-(2,6-dichlorophenyl)propanamide

Cat. No.: B1655401
CAS No.: 35684-90-3
M. Wt: 218.08 g/mol
InChI Key: GVZUXYTYEXFNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Acylalanilide Fungicides

The journey of acylalanilide fungicides, the chemical class to which Benalaxyl (B1667974) belongs, is rooted in the broader history of anilide chemistry. The anilides are a diverse group of compounds, with early introductions like anilazine (B1666039) primarily used as leaf spot fungicides. apsnet.org A pivotal shift occurred in the 1970s with the advent of systemic fungicides.

The origin of phenylamide fungicides, another term for acylalanilides, is linked to the screening of chloroacetanilide herbicides. researchgate.net In 1977, the agrochemical landscape was transformed by the introduction of the phenylamides metalaxyl (B1676325) and benalaxyl. apsnet.org These compounds offered an unprecedented level of control against Oomycete pathogens due to their systemic properties, allowing for protection through seed, soil, and foliar applications. apsnet.org

Further refinement in the field led to the development of resolved isomers of these fungicides. In 2005, the single isomer form of benalaxyl, known as benalaxyl-M or kiralaxyl, was introduced. apsnet.org This development was part of a broader trend in agrochemicals to produce more active and specific enantiomers, which are the non-superimposable mirror-image forms of a chiral molecule.

Interactive Data Table: Timeline of Acylalanilide Development
YearEventSignificance
1977 Introduction of Benalaxyl and MetalaxylProvided a new level of systemic control for Oomycete diseases. apsnet.org
2005 Introduction of Benalaxyl-M (Kiralaxyl)A more active, resolved isomer of Benalaxyl was brought to market. apsnet.org

Agricultural Significance and Target Pathogen Spectrum (e.g., Oomycetes)

Benalaxyl's agricultural importance lies in its high efficacy against a specific and destructive group of plant pathogens known as Oomycetes, or water molds. rutgers.edu These organisms, long considered fungi due to their filamentous growth, are phylogenetically distinct and are responsible for significant economic losses in agriculture worldwide. nih.govnih.gov

The fungicide is particularly effective against pathogens belonging to the order Peronosporales. researchgate.net This includes some of the most notorious agricultural diseases.

Key Target Pathogens for Benalaxyl:

Phytophthora species: Notably Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes, a disease with historical significance for causing the Irish potato famine. rutgers.edunih.govresearchgate.net

Plasmopara species: Including Plasmopara viticola, which causes downy mildew on grapes. cabidigitallibrary.org

Peronospora species: Such as Peronospora tabacina, the cause of blue mold in tobacco, and Peronospora belbahrii, which causes downy mildew in basil. rutgers.edu

Pseudoperonospora species: For instance, Pseudoperonospora cubensis, the pathogen responsible for cucurbit downy mildew. rutgers.edu

Pythium species: Various species that cause damping-off and root rot in a wide range of crops. rutgers.edu

The systemic nature of Benalaxyl allows it to be absorbed by the plant and transported within its tissues, providing protection to new growth and parts of the plant that may not have been directly sprayed. This characteristic is a significant advantage in managing diseases that can spread rapidly.

Interactive Data Table: Benalaxyl's Target Pathogen Spectrum
Pathogen GenusCommon Disease(s) Caused
PhytophthoraLate Blight, Root Rot rutgers.eduresearchgate.net
PlasmoparaDowny Mildew cabidigitallibrary.org
PeronosporaDowny Mildew, Blue Mold rutgers.edu
PseudoperonosporaDowny Mildew rutgers.edu
PythiumDamping-off, Root Rot rutgers.edu

Classification within Modern Fungicide Systems

Modern fungicide classification systems are designed to help manage fungicide resistance by grouping active ingredients based on their mode of action. The Fungicide Resistance Action Committee (FRAC) is a key organization in this effort.

Benalaxyl is classified within the Phenylamides (PA) chemical group. rutgers.edubcpc.org According to the FRAC classification system, it belongs to FRAC Group 4 . rutgers.edu

The mode of action for FRAC Group 4 fungicides is the inhibition of nucleic acid synthesis, specifically targeting RNA polymerase I . researchgate.net This highly specific, single-site mode of action disrupts the production of ribosomal RNA in susceptible Oomycetes, which in turn inhibits vital life processes such as hyphal growth and the formation of sporangia and haustoria. rutgers.edu While highly effective, this single-site action also makes fungicides in this group prone to a high risk of resistance development in target pathogen populations. rutgers.edubcpc.org

Interactive Data Table: Fungicide Classification of Benalaxyl
Classification SystemGroup/CodeMode of Action
Chemical Group Phenylamides (PA) / Acylalanilides-
FRAC Code 4Inhibition of RNA Polymerase I researchgate.netrutgers.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35684-90-3

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)propanamide

InChI

InChI=1S/C9H9Cl2NO/c1-2-8(13)12-9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3,(H,12,13)

InChI Key

GVZUXYTYEXFNLJ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C=CC=C1Cl)Cl

Canonical SMILES

CCC(=O)NC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of N 2,6 Dichlorophenyl Propanamide

Established Industrial Synthesis Routes

The industrial synthesis of N-aryl amides, such as N-(2,6-dichlorophenyl)propanamide, typically follows a straightforward and well-established chemical pathway. The most common method is the acylation of an aniline (B41778) derivative with an appropriate acylating agent.

In the case of this compound, the synthesis would logically proceed via the reaction of 2,6-dichloroaniline (B118687) with propanoyl chloride. This reaction is analogous to the industrial synthesis of the herbicide Propanil (B472794), which is the 3,4-dichloro isomer of the title compound. wikipedia.org The process involves combining 2,6-dichloroaniline with propanoyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct, in a suitable solvent.

A general representation of this synthesis is as follows:

Step 1: Acylation The amino group of 2,6-dichloroaniline attacks the carbonyl carbon of propanoyl chloride, leading to the formation of a tetrahedral intermediate.

Step 2: Elimination The intermediate then collapses, eliminating a chloride ion and a proton (which is taken up by the base) to form the stable amide product, this compound.

This method is efficient and widely used for producing various N-phenyl amides on a large scale. The process for a related compound, 2,6-dichlorodiphenylamine, involves an acylation reaction followed by esterification and a rearrangement reaction. google.com

Advanced Synthetic Approaches for Analogues and Derivatives

The discovery of novel agrochemicals often relies on the strategic modification of existing chemical scaffolds. Advanced synthetic approaches focus on creating analogues and derivatives to enhance efficacy, alter the spectrum of activity, and improve environmental profiles.

Intermediate Derivatization Strategies for Novel Agrochemical Candidates

A key strategy in modern pesticide research is the derivatization of chemical intermediates to generate libraries of novel compounds for biological screening. youtube.com This approach allows for the systematic exploration of a chemical space around a core structure. For instance, the synthesis of novel diamide (B1670390) insecticides, a significant class of modern pesticides, often involves the multi-step modification of core intermediates. mdpi.comnih.gov

A typical synthetic sequence might involve:

Synthesis of a core heterocyclic or aromatic intermediate. mdpi.com

Functionalization of this intermediate through reactions like bromination, oxidation, and hydrolysis to create a key building block, such as a substituted pyrazole (B372694) carboxylic acid. mdpi.com

Coupling of this building block with various substituted anilines or other amine-containing fragments to produce a diverse range of final diamide compounds. mdpi.comnih.gov

This modular approach is highly efficient for generating new agrochemical candidates. Derivatization techniques such as benzoyl chloride labeling are also employed to create derivatives for analytical purposes, which can be adapted for synthetic goals. nih.gov

Synthesis of Halogenated Benalaxyl (B1667974) Derivatives (e.g., Monochloro Benalaxyl)

Benalaxyl is a systemic fungicide belonging to the N-acyl-N-arylalaninate class. The synthesis of its halogenated derivatives is a strategy to potentially enhance its biological activity or modify its properties. The introduction of halogen atoms into bioactive compounds is a widely used tactic in medicinal and agrochemical chemistry to improve factors like membrane permeability and target binding. nih.gov

The synthesis of a hypothetical monochloro benalaxyl derivative could be achieved through electrophilic aromatic substitution on one of the phenyl rings of the benalaxyl molecule.

Potential Halogenation Methods:

ReagentHalogen IntroducedTypical Conditions
N-Chlorosuccinimide (NCS)Chlorine (Cl)Acetonitrile (B52724) or DMF, often with a catalyst
N-Bromosuccinimide (NBS)Bromine (Br)Aprotic solvent, radical initiator (AIBN) or light
N-Iodosuccinimide (NIS)Iodine (I)Acetonitrile or similar solvent

This table presents common laboratory reagents for halogenation.

The regioselectivity of the halogenation (i.e., the specific position on the phenyl ring where the halogen is introduced) would depend on the reaction conditions and the directing effects of the existing substituents on the benalaxyl structure. For example, methods for the late-stage halogenation of complex natural products have been developed and could be adapted for this purpose. nih.gov The synthesis of various halogenated derivatives of other complex heterocyclic systems has been reported to yield compounds with significant biological activity. nih.gov

Derivatization Based on Benalaxyl Metabolite Structures (e.g., Diamide Compounds)

A sophisticated approach to designing new agrochemicals involves using the metabolic products of an existing pesticide as a structural starting point. The metabolism of benalaxyl in organisms proceeds primarily through oxidation. fao.org Key metabolites are formed by the oxidation of one of the methyl groups on the 2,6-dimethylphenyl ring into a hydroxymethyl (-CH₂OH) group and subsequently into a carboxylic acid (-COOH) group. fao.org

These oxidized metabolites can be isolated and used as synthons for further derivatization. For example, the carboxylic acid metabolite could be coupled with various amines to create a new series of amide or diamide derivatives. This strategy leverages the molecular scaffold that is already known to be processed within biological systems.

The design and synthesis of novel diamide compounds is a particularly active area of research. mdpi.comnih.gov By combining the structural motifs of a known active compound's metabolites with other pharmacophores, chemists aim to create new molecules with improved properties. For example, novel diamides have been synthesized by combining pyrazolyl and polyfluoro-substituted phenyl groups into an alanine (B10760859) skeleton, demonstrating the modular nature of this design strategy. mdpi.comnih.gov

Fungicide Resistance Development and Management Strategies for N 2,6 Dichlorophenyl Propanamide

Mechanisms of Resistance in Plant Pathogenic Fungi

Fungal populations can develop resistance to fungicides through various genetic and biochemical modifications. pesticidestewardship.orgmdpi.com For fungicides like N-(2,6-dichlorophenyl)propanamide, which typically have a single site of action, resistance can arise relatively quickly. nih.gov The primary mechanisms include alterations at the fungicide's target site, increased expulsion of the fungicide from the fungal cell, overexpression of the target gene, and changes in the uptake of the chemical. pesticidestewardship.orgmdpi.com

The most common mechanism of resistance to acylalanilide fungicides involves mutations in the gene encoding the target enzyme. pesticidestewardship.org For this class of fungicides, the primary target is RNA Polymerase-I (RNApolI), an essential enzyme for ribosome biogenesis. Specific point mutations in the gene for the large subunit of RNA Polymerase I (RPA190) can reduce the binding affinity of the fungicide to the enzyme, rendering it ineffective. nih.gov

Research on Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes, has identified single nucleotide polymorphisms (SNPs) in the RPA190 gene that are strongly associated with insensitivity to the phenylamide fungicide Mefenoxam. nih.gov For instance, a specific SNP (T1145A), which results in an amino acid change (Y382F), showed a high correlation with insensitivity. nih.gov The transfer of this mutated allele into a sensitive isolate confirmed its role in conferring resistance. nih.gov Such mutations prevent the fungicide from disrupting the enzyme's function, allowing the fungus to survive and reproduce in the presence of the chemical. pesticidestewardship.org

Table 1: Documented Mutations in RNA Polymerase I Conferring Fungicide Resistance

Fungal SpeciesFungicide ClassGeneMutationAssociated Resistance LevelReference
Phytophthora infestansPhenylamidesRPA190T1145A (Y382F)High nih.gov
Respiratory Syncytial VirusNucleoside AnalogsL protein (RdRp)M628L, A789V, L795I, I796VHigh plos.org

Note: While the second entry is for a virus, it illustrates a parallel mechanism of resistance involving polymerase mutations.

Another significant mechanism of resistance is the increased activity of efflux pumps, which are transport proteins embedded in the fungal cell membrane. nih.govplos.org These pumps actively expel toxic compounds, including fungicides, from the cell, preventing them from reaching their target site and accumulating to a lethal concentration. nih.govyoutube.com Two major superfamilies of transporters are primarily involved: the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govplos.org

Overexpression of the genes encoding these transporters is a common cause of multidrug resistance (MDR), where a fungus becomes resistant to several chemically unrelated fungicides simultaneously. plos.org For example, in Botrytis cinerea, the grey mould fungus, overexpression of the ABC transporter AtrB and the MFS transporter MfsM2 has been linked to distinct MDR phenotypes. plos.orgresearchgate.net This overexpression can be triggered by mutations in the transcription factors that regulate these pump genes or by insertions of mobile genetic elements in the promoter regions of the pump genes. plos.orgnih.gov

In some cases, fungi can overcome the effect of a fungicide by increasing the production of the target enzyme. mdpi.comnih.gov This overexpression of the target gene means that even if some enzyme molecules are inhibited by the fungicide, a sufficient number remain active to carry out the essential cellular functions. This mechanism has been observed in resistance to various fungicide classes, such as demethylation inhibitors (DMIs), where overexpression of the CYP51 gene, which encodes the target enzyme 14α-demethylase, leads to resistance. nih.govnih.gov While less commonly cited for acylalanilides compared to target site mutations, it remains a potential mechanism. Increased gene expression can result from an increase in the copy number of the gene or from modifications in the gene's promoter region that enhance transcription. nih.gov

A less common but still viable resistance strategy is the reduced uptake of the fungicide into the fungal cell. pesticidestewardship.org This can occur through modifications in the fungal cell wall or membrane that decrease its permeability to the fungicide. By absorbing the chemical much more slowly than susceptible strains, the resistant fungus can avoid the accumulation of toxic concentrations at the target site. pesticidestewardship.org While specific research detailing this mechanism for this compound is limited, it is a recognized general mechanism of fungicide resistance in plant pathogens. pesticidestewardship.org

Cross-Resistance Patterns within Acylalanilide Fungicides

Cross-resistance occurs when a fungal strain that has developed resistance to one fungicide exhibits resistance to other fungicides, typically those within the same chemical class and with the same mode of action. frac.inforesearchgate.net This is a significant concern for acylalanilide fungicides. Pathogens that have developed resistance to one acylalanilide, such as metalaxyl (B1676325), through a target site mutation in RNA Polymerase-I, will almost invariably be resistant to other fungicides in the same group, including this compound. nih.gov

However, cross-resistance patterns can be complex. In some cases, resistance extends to fungicides from different chemical groups if a general mechanism like efflux pump overexpression is involved. plos.orgresearchgate.net Conversely, negative cross-resistance can occur, where a mutation conferring resistance to one fungicide leads to increased sensitivity to another. researchgate.net Studies on Botrytis cinerea have identified multiple resistance phenotypes, with some strains resistant only to a specific chemical class and others showing resistance across various groups, including dicarboximides, phenylpyrroles, and sterol biosynthesis inhibitors. researchgate.net Understanding these patterns is essential for selecting effective alternative fungicides for resistance management programs.

Table 2: Examples of Cross-Resistance Patterns in Fungal Pathogens

PathogenResistant ToCross-Resistant ToMechanism (if known)Reference
Venturia inaequalisMyclobutanil (DMI)Tebuconazole (DMI)Likely target site mutation (CYP51) reading.ac.uk
Botrytis cinereaBoscalid (SDHI)Fluxapyroxad, Penthiopyrad (SDHIs)Target site mutation (sdhB) researchgate.netnih.gov
Botrytis cinereaAnilinopyrimidinesDicarboximides, Phenylpyrroles, SBIsMulti-drug efflux pumps researchgate.net
Strobilurin-resistant fungiStrobilurinsFamoxadone, FenamidoneTarget site mutation (cytochrome b) frac.info

Population Dynamics and Genetic Basis of Resistance

The development of fungicide resistance within a pathogen population is an evolutionary process driven by selection pressure. uky.edu Initially, resistant individuals may be present at a very low frequency in the fungal population. uky.edunih.gov Repeated application of a fungicide with a specific mode of action, like this compound, selectively kills susceptible individuals, allowing the rare resistant ones to survive, reproduce, and eventually dominate the population. uky.edu

The genetic basis of resistance can be simple (monogenic), involving a mutation in a single major gene, or complex (polygenic), involving multiple genes with smaller effects. researchgate.netnih.gov For acylalanilides, resistance is often monogenic and qualitative, meaning a single mutation in the RNA Polymerase-I gene can cause a high level of resistance. researchgate.net This can lead to a rapid shift in the population from sensitive to resistant.

The fitness of resistant mutants in the absence of the fungicide is a critical factor in population dynamics. nih.gov Sometimes, the mutation that confers resistance also carries a fitness cost, such as reduced growth rate or virulence. In such cases, if the fungicide is withdrawn, the frequency of resistant individuals in the population may decline as they are outcompeted by their fitter, susceptible counterparts. nih.gov However, in many instances, resistance mutations have little to no fitness cost, allowing the resistant strains to persist in the population even without selection pressure. nih.gov Management strategies often aim to minimize the selection pressure and exploit any fitness costs associated with resistance to prolong the effective life of a fungicide. nih.gov

Resistance Management Strategies

To mitigate the development of resistance to this compound and other phenylamide fungicides, a multi-faceted approach is essential. The core principle of these strategies is to reduce the selection pressure on the pathogen population. okstate.edu This involves integrating various control methods and strategically using the fungicide to prolong its effectiveness.

A cornerstone of resistance management for phenylamides is their integration into a broader fungicide program that includes compounds with different modes of action. nzpps.orgrutgers.edu Continuous and exclusive use of a single-site fungicide like this compound dramatically increases the likelihood of selecting for resistant strains within the pathogen population. okstate.edu Therefore, rotating or alternating its use with fungicides from different FRAC groups is a key recommendation. rutgers.eduglobal-agriculture.com

The Fungicide Resistance Action Committee (FRAC) provides clear guidelines for the use of phenylamide fungicides to minimize resistance development. These recommendations emphasize a preventative, rather than curative, approach to disease control. frac.info It is advised to limit the number of phenylamide applications to two to four per crop per year, with a maximum of two consecutive applications. frac.info These applications are best made early in the season during the period of active crop growth. frac.inforutgers.edu

Table 1: General Resistance Management Guidelines for Phenylamide Fungicides

GuidelineRecommendationRationale
Mode of Application Preventive, not curative or eradicative. frac.infoReduces the size of the pathogen population exposed to the fungicide, lowering the probability of selecting for resistant individuals.
Number of Applications Limit to 2-4 per crop per year. frac.infoMinimizes the selection pressure exerted by the phenylamide fungicide.
Application Sequence Maximum of two consecutive applications. frac.infoBreaks the continuous selection pressure, allowing for the control of any emerging resistant strains by a different mode of action.
Timing of Application Early in the season during active vegetative growth. frac.inforutgers.eduMaximizes the systemic properties of the fungicide and targets the pathogen when populations are generally lower.
Rotation Alternate with fungicides from different FRAC groups. rutgers.eduglobal-agriculture.comEnsures that pathogens not controlled by the phenylamide are controlled by a fungicide with a different mode of action.

This table provides general guidance for the phenylamide class of fungicides due to the lack of specific research data for this compound.

The use of pre-packaged mixtures or tank-mixing this compound with a multi-site inhibitor fungicide is a highly effective and strongly recommended resistance management strategy. frac.infobcpc.orgaber.ac.uk Multi-site fungicides, such as mancozeb (B1675947), act on several different metabolic pathways within the fungal cell, making the development of resistance to them very unlikely. okstate.edu

When a site-specific fungicide like a phenylamide is mixed with a multi-site inhibitor, the multi-site component can control any pathogen strains that may be resistant to the phenylamide. bcpc.org This significantly delays the build-up of a resistant population. aber.ac.uk FRAC explicitly recommends that for foliar applications, phenylamides should be used in a pre-packed mixture with an effective partner fungicide. frac.info Mancozeb is frequently cited as a suitable mixing partner for phenylamides in controlling Oomycete pathogens. okstate.eduannualreviews.orgerudit.org

Research on fungicide mixtures containing a phenylamide and mancozeb has demonstrated their effectiveness in controlling diseases even when a proportion of the pathogen population is resistant to the phenylamide component. bcpc.orgaber.ac.uk The presence of mancozeb in the mixture provides a baseline level of control and helps to suppress the proliferation of resistant strains.

Table 2: Efficacy of Phenylamide Fungicide Mixtures in Managing Resistant Pathogen Populations

TreatmentCompositionEfficacy Against Resistant StrainsReference
Phenylamide Alone This compoundLow to moderate, risk of control failure is high. bcpc.org
Multi-site Inhibitor Alone MancozebHigh, provides a broad spectrum of control. okstate.edu
Mixture Formulation This compound + MancozebHigh, the multi-site inhibitor controls phenylamide-resistant strains, delaying resistance development. frac.infobcpc.orgaber.ac.uk

This table is a conceptual representation based on the principles of fungicide resistance management for the phenylamide class, as specific efficacy data for this compound in mixtures is not available.

Environmental Fate and Biotransformation of N 2,6 Dichlorophenyl Propanamide

Degradation Pathways in Soil Environments

Propanil (B472794) is generally considered to have low persistence in soil environments due to rapid degradation. researchgate.net The primary mechanism of its breakdown is microbial action, although abiotic factors also contribute. researchgate.net

The principal pathway for Propanil dissipation in soil is microbial biodegradation. researchgate.net A wide variety of soil microorganisms can hydrolyze the amide bond of the Propanil molecule. This enzymatic action is primarily carried out by the enzyme aryl acylamidase, which cleaves Propanil into 3,4-dichloroaniline (B118046) (DCA) and propionic acid. researchgate.net While propionic acid is readily used by microbes as a carbon source, DCA is a more persistent and toxic metabolite. researchgate.net

Several bacterial genera have been identified as capable of degrading Propanil and its primary metabolite, DCA. Under anaerobic conditions, a mixed culture of four bacterial strains—Geobacter sp. Pr-1, Paracoccus denitrificans Pr-2, Pseudomonas sp. Pr-3, and Rhodococcus sp. Pr-4—was shown to transform more than 90% of applied Propanil within 10 days. nih.gov The degradation pathway involves the initial transformation of Propanil to DCA, which is then further broken down. nih.gov Similarly, Acinetobacter baumannii DT, a soil isolate, can utilize both Propanil and DCA as sole carbon and nitrogen sources, degrading them completely via an ortho-cleavage pathway. nih.gov In some cases, the degradation of Propanil can lead to the formation of condensed products like 3,3',4,4'-tetrachloroazobenzene (B1205647) (TCAB) through the action of microbial peroxidases on the DCA intermediate. researchgate.net

Fungi also play a role in the degradation of chlorinated aromatic compounds. For instance, Trichoderma longibraciatum, isolated from industrial soil, has demonstrated the ability to degrade 2,6-Dichlorophenol, a related chlorinated compound, indicating the potential for fungal species to be involved in the breakdown of such pollutants. nih.gov

Table 1: Microbial Degradation of Propanil in Soil

Microorganism(s)ConditionKey FindingsReference
Mixed bacterial culture (Geobacter sp., Paracoccus denitrificans, Pseudomonas sp., Rhodococcus sp.)AnaerobicTransformed >90% of Propanil within 10 days. nih.gov
Acinetobacter baumannii DTAerobicUtilized Propanil and 3,4-DCA as sole carbon and nitrogen sources. nih.gov
General soil microbesAerobicRapidly degrade Propanil to 3,4-DCA via aryl acylamidase. researchgate.netresearchgate.net

In aqueous solutions, photolysis is a more prominent degradation pathway. nih.gov The photolytic half-life of Propanil in water can be as short as 12-13 hours. nih.gov The process can involve hydroxyl radicals (•OH), which are highly reactive and can lead to the transformation of the parent compound. unito.it

The rate and extent of Propanil degradation are significantly influenced by the physicochemical properties of the soil.

pH: Propanil is stable to hydrolysis over a normal environmental pH range (pH 4, 7, and 9), with a half-life of over a year. nih.gov Therefore, pH has a limited direct effect on its chemical breakdown but can influence microbial activity, which in turn affects the biodegradation rate.

Organic Matter: Soil organic matter content is a key factor in the fate of Propanil. researchgate.net Higher organic matter content generally increases the adsorption of Propanil and its aniline (B41778) metabolites. researchgate.net This binding can reduce the bioavailability of the compound for microbial degradation and leaching, thereby increasing its persistence in a bound state. researchgate.net

Texture: Soil texture, particularly the clay content, also plays a role in adsorption. researchgate.netmdpi.com Clay minerals can provide surfaces for the adsorption of organic pollutants, potentially slowing their degradation. mdpi.com The combination of organic matter and clay content largely determines the sorption capacity of a soil for compounds like Propanil. researchgate.net

Environmental Transport and Distribution Dynamics

Leaching Potential in Soil Columns

The movement of Propanil through the soil profile, a process known as leaching, is a significant determinant of its potential to contaminate groundwater. Studies using soil columns, which simulate natural soil environments, have provided valuable insights into this process.

Research has shown that Propanil itself is not expected to be highly mobile and leach into groundwater. herts.ac.uk This is primarily due to its tendency to be rapidly degraded by soil microbes into its major metabolite, 3,4-dichloroaniline (3,4-DCA). researchgate.net However, this degradation product, 3,4-DCA, has been detected in both groundwater and surface waters, indicating its potential for mobility. researchgate.net

The leaching behavior of herbicides is influenced by various soil properties. For instance, the presence of organic matter can significantly affect the sorption and, consequently, the leaching of such compounds. sigmaaldrich.com In a study on the co-application of herbicides, it was found that the presence of Propanil could increase the mobility of other herbicides, like 2,4-D, by competing for sorption sites in soils, particularly those with higher organic carbon content. herts.ac.uk This suggests that the interactions between different agrochemicals can influence their individual leaching potentials.

The table below summarizes findings related to the leaching potential of Propanil and its metabolites.

CompoundSoil TypeKey FindingsReference
PropanilGeneralNot expected to leach to groundwater due to rapid degradation. herts.ac.uk
3,4-dichloroaniline (3,4-DCA)GeneralMajor degradation product; has been detected in groundwater and surface waters. researchgate.net
Propanil (in co-application)Soils with >3.6% organic carbonCompeted with 2,4-D for sorption sites, potentially increasing the mobility of 2,4-D. herts.ac.uk

Particle-Bound Transport Mechanisms

The transport of Propanil in the environment is also heavily influenced by its attachment to soil and sediment particles. This particle-bound transport can lead to its movement into water bodies through runoff and erosion.

Sorption, the process of a chemical binding to a solid surface, is a key mechanism governing particle-bound transport. Propanil has been found to be moderately soluble in water, which influences its partitioning between the aqueous phase and solid particles. herts.ac.uk The extent of sorption is often related to the organic carbon content of the soil. sigmaaldrich.com Higher organic matter content generally leads to greater sorption, reducing the amount of the chemical available for leaching but increasing its potential for transport via erosion of soil particles.

Studies on the environmental fate of Propanil in paddy-riverine wetland systems have shown that it can be detected in paddy soil and water for up to 14 days after application. nih.gov While it was not detected in the wetland substrate in one study, it was found to accumulate in the tissues of aquatic plants. nih.gov This accumulation by macrophytes can be a significant factor in retaining the herbicide within the wetland ecosystem and preventing its further transport downstream. nih.gov

The following table outlines the key aspects of particle-bound transport mechanisms for Propanil.

Transport MechanismInfluencing FactorsKey FindingsReference
Sorption to soil particlesSoil organic carbon contentIncreased organic matter generally leads to increased sorption. Competition for sorption sites with other herbicides can occur. herts.ac.uksigmaaldrich.com
Runoff and ErosionRainfall, agricultural practicesPropanil can be transported from treated fields to adjacent water bodies via runoff. nih.gov
Accumulation in biotaAquatic macrophytesAquatic plants can accumulate and retain Propanil, affecting its concentration in the water column. nih.gov

Advanced Analytical and Spectroscopic Characterization of N 2,6 Dichlorophenyl Propanamide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of N-(2,6-dichlorophenyl)propanamide from complex mixtures, including its isomers (such as the 3,4-dichloro isomer, Propanil) and potential degradation products. The choice of technique depends on the sample matrix, required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound. While detailed analytical methods are not extensively published, purification of the compound has been documented using preparative HPLC. google.com Analytical-scale methods can be extrapolated from these and from methods used for related isomers. A typical reversed-phase HPLC (RP-HPLC) method would be suitable for quantification, while normal-phase HPLC could be employed for isomer separation.

A plausible analytical method would involve a C18 stationary phase, which separates compounds based on hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, with a gradient elution to ensure adequate separation from impurities. UV detection would be effective due to the aromatic ring in the molecule's structure.

Table 1: Representative Analytical HPLC Parameters for this compound Analysis

ParameterValue/Type
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Time-programmed gradient (e.g., 50% to 95% B over 15 min)
Flow Rate 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD)
Wavelength ~245 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers high selectivity and sensitivity, making it an excellent choice for trace-level quantification of this compound, particularly in complex environmental or biological samples. The compound is sufficiently volatile and thermally stable for GC analysis. The precursor, 2,6-dichloroaniline (B118687), is known to be analyzable by GC-MS, indicating the suitability of this technique for the target analyte.

In a typical GC-MS/MS setup, the compound is separated from the sample matrix on a capillary column and subsequently ionized, usually by electron ionization (EI). The resulting molecular ion is then subjected to collision-induced dissociation in the mass spectrometer. Specific precursor-to-product ion transitions are monitored in a process called Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and reduces matrix interference, allowing for precise and accurate quantification.

Table 2: Predicted GC-MS/MS Parameters for this compound Analysis

ParameterValue/Type
GC Column 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Inlet Temperature 280 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI), 70 eV
MS/MS Mode Multiple Reaction Monitoring (MRM)
Predicted MRM Transitions Quantifier: m/z 217 -> 160; Qualifier: m/z 217 -> 125

Ultra-Performance Convergence Chromatography with Tandem Mass Spectrometry (UPC²-MS/MS)

Ultra-Performance Convergence Chromatography (UPC²), a modern form of supercritical fluid chromatography (SFC), is a powerful tool for separating challenging compounds, including isomers and chiral molecules. This technique uses compressed carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency compared to traditional HPLC.

UPC² is particularly well-suited for the analysis of this compound because of its ability to resolve structural isomers with high fidelity. The separation selectivity in UPC² is orthogonal to that of reversed-phase LC, providing a distinct advantage for separating the target analyte from its various positional isomers (e.g., 2,4-, 2,5-, 3,4-, 3,5-dichlorophenylpropanamide). Coupling UPC² with tandem mass spectrometry enhances specificity and sensitivity, making it a premier technique for demanding analytical applications.

Table 3: General UPC²-MS/MS System Parameters

ParameterValue/Type
Primary Mobile Phase Supercritical CO₂
Co-solvent Methanol or Acetonitrile
Column Chemistries Torus or Trefoil columns (e.g., 3.0 x 100 mm, 1.7 µm)
Back Pressure Regulator ~1,800 - 2,200 psi
Column Temperature 40 - 60 °C
Ionization Interface Electrospray Ionization (ESI) after make-up flow addition
Mass Spectrometer Tandem Quadrupole (MS/MS)

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound. These techniques probe the molecular structure at the atomic level, providing a detailed fingerprint of the compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and for confirming its structure through fragmentation analysis.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern provides structural information. Key predicted fragments would arise from the cleavage of the amide bond, leading to the formation of a propanoyl cation (m/z 57) and a 2,6-dichloroanilino radical cation or related fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a definitive method for confirming the compound's identity, as the exact mass is unique to its specific atomic composition. The calculated exact mass for the neutral molecule is 217.00612 Da.

Table 5: Predicted Key Mass Fragments and HRMS Data for this compound

Ion TypePredicted m/zFormulaCalculated Exact Mass (Da)
[M]⁺ 217/219/221[C₉H₉Cl₂NO]⁺217.00612
[M - C₂H₄]⁺ 189/191/193[C₇H₅Cl₂NO]⁺188.97482
[C₆H₃Cl₂NH₂]⁺ 161/163/165[C₆H₅Cl₂N]⁺160.98228
[C₃H₅O]⁺ 57[C₃H₅O]⁺57.03350

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The spectroscopic characterization of this compound provides significant insight into its molecular structure, identifying key functional groups and electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is defined by the vibrational modes of its amide linkage and the substituted phenyl ring. While a specific spectrum for this compound is not publicly available, its characteristic absorption bands can be predicted based on data from similar molecules like propanamide, N-phenylpropanamide, and other N-aryl amides. researchgate.netdocbrown.info

The amide group gives rise to several distinct bands. The N-H stretching vibration typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum, generally found between 1650 and 1690 cm⁻¹. docbrown.info The Amide II band, which results from a combination of N-H in-plane bending and C-N stretching vibrations, is expected in the 1570-1470 cm⁻¹ range. nih.gov Furthermore, the Amide III band, a complex mix of C-N stretching and N-H bending, is anticipated between 1350 and 1250 cm⁻¹. nih.gov

Interactive Table of Predicted IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Amide N-H stretch 3300 - 3500
Aromatic Ring C-H stretch > 3000
Propanamide C-H stretch (aliphatic) 2850 - 2980
Amide (Amide I) C=O stretch 1650 - 1690
Amide (Amide II) N-H bend & C-N stretch 1470 - 1570
Amide (Amide III) C-N stretch & N-H bend 1250 - 1350

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the dichlorinated benzene (B151609) ring. Aromatic compounds typically exhibit strong absorption in the UV region due to π → π* transitions. For substituted benzene rings, one can expect one or more absorption bands, often below 300 nm. The presence of the amide group as a substituent on the phenyl ring can influence the position and intensity of these absorption maxima (λmax). While specific experimental data for this compound is limited, the analysis of related compounds suggests that the electronic absorption spectra would confirm the presence of the aromatic chromophore.

X-ray Diffraction Analysis for Solid-State Structure

The study of N-(2,6-dichlorophenyl)benzamide revealed that it crystallizes in the monoclinic space group P2₁/c, with two independent molecules in the asymmetric unit. researchgate.net A key structural feature is the conformation of the amide linkage; the N-H and C=O bonds are oriented anti to each other. researchgate.net The planarity of the molecule is influenced by the steric hindrance from the chlorine atoms at the 2 and 6 positions of the phenyl ring. This forces a significant twist between the planes of the dichlorophenyl ring and the amide group. In the benzamide (B126) analogue, the dihedral angle between the two benzene rings is substantial, reported as 56.8(1)° and 59.1(1)° for the two molecules in the asymmetric unit. researchgate.net A similar non-planar conformation is anticipated for this compound.

In the crystal lattice, molecules are expected to be linked by intermolecular hydrogen bonds. Specifically, the amide N-H group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, forming one-dimensional chains. researchgate.net This hydrogen bonding network is a critical factor in the stabilization of the crystal structure.

Interactive Table of Crystallographic Data for the Analogous N-(2,6-dichlorophenyl)benzamide

Parameter Value
Compound N-(2,6-dichlorophenyl)benzamide
Crystal System Monoclinic
Space Group P2₁/c
Molecules in Asymmetric Unit (Z') 2
Key Conformation anti conformation of N-H and C=O bonds
Dihedral Angle (Benzoyl-Aniline rings) Molecule 1: 56.8(1)°, Molecule 2: 59.1(1)°

Computational and Chemoinformatic Studies of N 2,6 Dichlorophenyl Propanamide

Quantum Chemical Calculations

Quantum chemical methods are pivotal for elucidating the intrinsic molecular properties that govern the behavior of chemical compounds.

Density Functional Theory (DFT) stands as a principal method in computational chemistry for investigating the electronic structure and predicting the three-dimensional geometry of molecules. arxiv.org For compounds featuring the N-(2,6-dichlorophenyl) scaffold, DFT calculations are frequently performed using the B3LYP functional combined with basis sets such as 6-31G(d,p) to achieve an optimized molecular structure. researchgate.netnih.gov These calculations yield precise values for geometric parameters including bond lengths and angles.

A pertinent study on a derivative, (E)-N-(2,6-dichlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl) methanamine, utilized DFT to compare theoretical geometric parameters with experimental data from X-ray diffraction. researchgate.net The analysis revealed a strong concordance between the calculated and experimental structures, with a root mean square deviation (RMSD) of 0.344, affirming the predictive power of the theoretical model. researchgate.net Such accuracy is crucial for the reliable prediction of molecular geometries and related electronic characteristics.

Table 1: Comparison of Selected Experimental and Theoretical Geometric Parameters for the Derivative (E)-N-(2,6-dichlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl) methanamine. Data from a DFT study at the B3LYP/6-31G(d,p) level. researchgate.net
Parameter (Bond)Experimental (Å)Theoretical (Å)Parameter (Angle)Experimental (°)Theoretical (°)
Cl1–C161.729(3)1.745C10–N3–C12119.0(2)120.2
N3–C101.419(4)1.403Cl1–C16–C17118.9(3)118.6
N3–C121.300(4)1.303O7–N6–C15118.3(3)117.6
C12–C161.488(4)1.494C17–C28–C29121.1(3)121.1

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential for defining a molecule's reactivity and stability. unair.ac.id The energy separation between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular excitability and its propensity for charge transfer. nih.gov

In the analysis of (E)-N-(2,6-dichlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl) methanamine, the HOMO was primarily located on the piperidinyl-phenyl section, whereas the LUMO was concentrated around the dichlorophenyl and nitro moieties. researchgate.net This distribution identifies the electron-donating and electron-accepting regions of the molecule.

The Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution, predicting sites vulnerable to electrophilic and nucleophilic attacks. nih.govnih.gov For the aforementioned Schiff base derivative, the MEP map indicated the most negative potential around the oxygen atoms of the nitro group, marking them as probable sites for electrophilic interaction. researchgate.net In contrast, the hydrogen atoms of the piperidine (B6355638) ring displayed the most positive potential, suggesting their susceptibility to nucleophilic attack. researchgate.net

Table 2: Frontier Molecular Orbital Energies for (E)-N-(2,6-dichlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl) methanamine. Calculated via DFT/B3LYP/6-31G(d,p). researchgate.net
ParameterEnergy (eV)
EHOMO-6.11
ELUMO-2.31
Energy Gap (ΔE)3.80

Natural Bond Orbital (NBO) analysis offers a detailed description of the Lewis structure, intramolecular charge transfer, and hyperconjugative interactions that contribute to molecular stability. wikipedia.orgmpg.de It quantifies the stabilization energy (E(2)) resulting from the delocalization of electron density from filled donor orbitals to empty acceptor orbitals. aimspress.com

Table 3: Representative Second-Order Perturbation Theory Analysis from NBO for an Amide Structure. Values are illustrative and not specific to N-(2,6-dichlorophenyl)propanamide.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) Nπ* (C=O)50-70
π (C=C)phenylπ* (C=C)phenyl15-25
σ (C-H)σ* (C-C)2-5

Molecular Modeling and Dynamics Simulations

Molecular docking is a computational simulation that predicts the binding mode and affinity of a molecule to the active site of a target protein, playing a crucial role in structure-based drug design. nih.govnih.gov

Research on N-arylphenyl-2,2-dichloroacetamide analogs, which are structurally related to the title compound, has utilized molecular docking to explore their potential as anticancer agents targeting enzymes like pyruvate (B1213749) dehydrogenase kinase (PDK). brieflands.comresearchgate.net These studies identify critical interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the enzyme's binding pocket and calculate binding energy scores that help rationalize the observed biological activity. brieflands.com

Table 4: Illustrative Molecular Docking Results for N-arylphenyl-2,2-dichloroacetamide Analogues Against a Target Protein. brieflands.comresearchgate.net
Compound IDBinding Energy (kcal/mol)Example Interacting ResiduesInteraction Type
Analogue 1-8.5TYR, VAL, LEUHydrogen Bond, Hydrophobic
Analogue 2-7.9ILE, PHE, ALAHydrophobic
Analogue 3-9.2ASP, SER, TYRHydrogen Bond, Pi-Alkyl

Quantitative Structure-Activity Relationship (QSAR) models provide mathematical equations that link the structural features of compounds to their biological activities. mdpi.com Advanced methods like 3D-QSAR and Comparative Molecular Field Analysis (CoMFA) correlate the 3D steric and electrostatic properties of molecules with their activity. nih.govnih.gov

A QSAR model was developed for a series of 2-phenylacrylonitriles, including (Z)-2-(2,6-dichlorophenyl)-3-(3-nitrophenyl)acrylonitrile, to predict their cytotoxicity against a breast cancer cell line. nih.gov The model successfully identified key structural descriptors influencing activity. In CoMFA, the statistical robustness is evaluated using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). mdpi.com The output is often visualized as contour maps, which highlight regions where steric bulk or electrostatic charge modifications could enhance biological potency, thereby guiding further drug design. nih.gov

Table 5: Typical Statistical Results from a 3D-QSAR (CoMFA) Model. nih.govnih.govmdpi.com
ParameterValueDescription
q² (Cross-validated r²)> 0.5Indicates good model predictivity.
r² (Non-cross-validated r²)> 0.8Represents a strong correlation between predicted and observed data.
Steric Field Contribution~70%Suggests molecular shape and size are dominant factors for activity.
Electrostatic Field Contribution~30%Highlights the importance of charge distribution for activity.

Computational Approaches for Predicting Biotransformation and Environmental Behavior

The use of computational and chemoinformatic tools is essential for forecasting the potential biotransformation pathways and environmental fate of chemical compounds. nih.gov These in silico methods are particularly valuable for newly synthesized or less-studied molecules like this compound, as they provide a cost-effective and time-efficient means of assessing their likely metabolic products and environmental persistence. nih.govnih.gov While specific experimental studies on the computational analysis of this compound are not extensively available in the reviewed literature, the principles of predictive toxicology and environmental science allow for a theoretical assessment based on its chemical structure and the known behavior of related compounds.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of these predictive efforts. epa.govmdpi.com QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or environmental activity. mdpi.comnih.gov For this compound, a QSAR approach would involve calculating a variety of molecular descriptors that characterize its physicochemical properties, such as hydrophobicity (logP), electronic distribution, and steric parameters. These descriptors can then be used to predict its behavior by comparing it to a database of compounds with known biotransformation and environmental fate data. nih.gov

Web-based platforms and specialized software can also be employed to predict the biotransformation of this compound. Systems like enviPath are designed to predict microbial biotransformation pathways for xenobiotic compounds by applying a set of transformation rules based on known metabolic reactions. nih.gov Similarly, tools for predicting drug metabolism can offer insights into potential mammalian biotransformation pathways. researchgate.net These programs analyze the functional groups present in the molecule and predict likely metabolic reactions, such as hydrolysis, oxidation, and conjugation.

For this compound, a primary predicted biotransformation pathway would involve the hydrolysis of the amide bond. This reaction would be analogous to the primary metabolic route of its well-studied isomer, propanil (B472794) (N-(3,4-dichlorophenyl)propanamide), which is rapidly broken down by microbes into 3,4-dichloroaniline (B118046) and propionic acid. researchgate.netresearchgate.net Therefore, it is highly probable that this compound would be hydrolyzed to form 2,6-dichloroaniline (B118687) and propionic acid.

Further biotransformation of the resulting 2,6-dichloroaniline could also be predicted. Computational models would suggest potential subsequent reactions such as oxidation of the aromatic ring to form hydroxylated metabolites. The specific regioselectivity of this hydroxylation would be influenced by the positions of the chlorine atoms.

The environmental fate of this compound can also be estimated using computational models. These models predict properties such as soil sorption, water solubility, and potential for bioaccumulation. Given its chemical structure, it is likely to exhibit limited water solubility and a tendency to adsorb to soil and sediment, similar to other chlorinated aromatic compounds.

The following tables present a hypothetical and predictive summary of the likely biotransformation products and environmental properties of this compound based on computational predictions and the known behavior of structurally similar compounds.

Table 1: Predicted Biotransformation Products of this compound

Parent Compound Predicted Primary Metabolite Predicted Secondary Metabolites Predicted Reaction Type
This compound2,6-dichloroanilineHydroxylated 2,6-dichloroanilinesHydrolysis, Oxidation
This compoundPropionic acid-Hydrolysis

Table 2: Predicted Environmental Fate Parameters of this compound

Parameter Predicted Value/Behavior Basis for Prediction
Biodegradability Predicted to be biodegradable, primarily through hydrolysis.Structural analogy to propanil and general behavior of amide-containing xenobiotics. researchgate.net
Primary Degradation Product 2,6-dichloroanilineHydrolysis of the amide bond.
Soil Sorption (Koc) Moderate to HighPresence of a dichlorinated aromatic ring suggests hydrophobic interactions with soil organic matter.
Water Solubility LowTypical for chlorinated aromatic compounds.
Bioaccumulation Potential ModerateBased on predicted hydrophobicity (logP).

It is crucial to emphasize that the information presented here is predictive and based on computational modeling principles and data from related compounds. Experimental validation would be necessary to confirm these theoretical findings.

Interactions with Agroecosystem Components

Role of Soil Properties in Influencing Degradation Processes

The degradation rate and persistence of propanil (B472794) in the soil are not solely dependent on microbial activity but are also heavily influenced by a range of physicochemical soil properties. scialert.net These factors collectively determine the bioavailability of the herbicide to microorganisms and the rates of abiotic degradation processes. scialert.netresearchgate.net

Propanil is generally considered to have low persistence in soil, with a reported field half-life of one to three days. orst.edu Its rapid breakdown is primarily attributed to microbial activity, which is most effective under warm and moist conditions. orst.edu

Key soil properties affecting propanil degradation include:

pH: The pH of the soil can affect both microbial degradation and abiotic chemical hydrolysis. scialert.net For propanil, degradation is reported to be rapid at a neutral to slightly alkaline pH of 7-8. dss.go.th Conversely, extreme acidic or alkaline conditions have been shown to reduce the degradation activity of propanil-degrading bacteria. researchgate.net

Organic Matter and Clay Content: Soil organic matter and clay content influence the sorption of pesticides. scialert.netiaea.org Propanil adsorbs only weakly to soil particles, which, combined with its rapid degradation, minimizes its potential for leaching and groundwater contamination. orst.edu Soil organic carbon content generally has a positive influence on the degradation of many pesticides. researchgate.net

Temperature and Moisture: As microbial degradation is the primary pathway for propanil dissipation, environmental conditions that favor microbial growth, such as warmth and adequate moisture, accelerate its breakdown. orst.edu

History of Pesticide Use: Soils with a history of herbicide application may exhibit a faster dissipation rate for propanil. researchgate.net This is likely due to the acclimatization and proliferation of microbial populations capable of degrading the compound.

Salinity: High salinity in soil can retard the degradation of propanil by creating stressful conditions for the degrading microorganisms. researchgate.net

The interplay of these factors dictates the environmental fate of propanil. Field studies in rice paddies have confirmed its rapid disappearance, with a half-life calculated at approximately 1.2 days. dss.go.th This rapid breakdown in soil and water is crucial in preventing long-term accumulation in the environment. researchgate.netorst.edu

Table 2: Reported Half-Life of Propanil under Various Conditions

Environment Condition Half-Life (t½) Reference
Soil (Field) General 1 - 3 days orst.edu
Soil (Lab) Routine measurement < 1.0 day (0.17 - 1.77 days) researchgate.net
Soil (Field, Rice Paddy) Post-application 1.2 days dss.go.th
Water (Irrigation) Laboratory 1.1 days researchgate.net
Water Aerobic 2 days orst.edu
Water Anaerobic 2 - 3 days orst.edu
Soil (with mixed culture) Inoculated with Pseudomonas sp. But2 & A. baumannii DT 1 day nih.gov
Soil (Control) No inoculation 3 days nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,6-dichlorophenyl)propanamide under laboratory conditions?

  • Methodological Answer : The synthesis typically involves nucleophilic acyl substitution between 2,6-dichloroaniline and propionyl chloride. Key steps include:

  • Reaction Conditions : Conducted in anhydrous solvents (e.g., dichloromethane) under inert atmosphere to prevent hydrolysis.
  • Purification : Recrystallization from ethanol or column chromatography to isolate the product.
  • Validation : Purity is confirmed via melting point analysis and thin-layer chromatography (TLC). Derivatives like N-(2,6-dichlorophenyl)acetamide (structurally analogous) have been synthesized using similar protocols .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical. For example, aromatic protons in N-(2,6-dichlorophenyl) derivatives exhibit distinct splitting patterns due to the substituent's electron-withdrawing effects. The methyl group in the propanamide moiety appears as a triplet (~1.2 ppm) in 1H^1H NMR .
  • Infrared (IR) Spectroscopy : Confirm the presence of amide carbonyl (C=O stretch at ~1650–1680 cm1^{-1}) and N–H bending (1550–1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.

Advanced Research Questions

Q. What crystallographic techniques are employed to determine the molecular conformation of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of solvent (e.g., ethanol/water mixtures) to grow high-quality crystals.
  • Data Collection : Use synchrotron radiation or laboratory diffractometers for high-resolution data.
  • Refinement : Software like SHELXL refines atomic positions and thermal parameters. For example, in N-(2,6-dichlorophenyl)-2-chloroacetamide, the phenyl ring adopts a planar conformation with dihedral angles <5° relative to the amide plane (Table 2 in ).

Q. How do researchers resolve discrepancies between calculated and observed NMR chemical shifts in this compound analogs?

  • Methodological Answer :

  • Additivity Models : Compare calculated shifts (using substituent-induced chemical shift increments) with experimental data. For example, deviations >0.5 ppm in 13C^{13}C NMR may indicate steric hindrance or electronic effects not accounted for in the model .
  • DFT Calculations : Density Functional Theory (e.g., B3LYP/6-311G**) predicts chemical shifts by simulating electronic environments. Discrepancies often arise from solvent effects or conformational flexibility, which require explicit solvent models or molecular dynamics simulations .

Q. What strategies are used to analyze the electronic effects of substituents on the aromatic ring in this compound derivatives?

  • Methodological Answer :

  • Hammett Constants : Correlate substituent positions (e.g., 2,6-dichloro) with reaction rates or spectroscopic properties. The electron-withdrawing Cl groups decrease electron density on the amide nitrogen, influencing hydrogen-bonding capacity .
  • X-ray Photoelectron Spectroscopy (XPS) : Quantify binding energies of nitrogen and chlorine atoms to assess electronic redistribution. For example, N 1s peaks in amides typically appear at ~399.5–400.5 eV .
  • Comparative Studies : Synthesize analogs (e.g., replacing Cl with methyl groups) and compare spectral/structural data to isolate electronic vs. steric contributions .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Reconcile SC-XRD bond lengths/angles with DFT-optimized geometries. For example, if NMR suggests a twisted amide conformation but XRD shows planarity, consider dynamic effects (e.g., temperature-dependent NMR to probe flexibility) .
  • Error Analysis : Evaluate experimental uncertainties (e.g., resolution limits in XRD or signal-to-noise ratios in NMR). Discrepancies <5% may fall within instrumental error margins.

Application-Oriented Questions

Q. What computational tools are recommended for predicting the biological activity of this compound analogs?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., enzymes or receptors).
  • QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent properties (e.g., logP, polar surface area) with activity data. For urea derivatives (structurally related), electronic parameters dominate binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.